N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Structure-Activity Relationship Molecular Recognition Scaffold Geometry

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477555-91-2; molecular formula C22H17N3O3; MW 371.4) is a synthetic heterocyclic carboxamide combining a benzimidazole (1H-1,3-benzodiazole) nucleus linked via a para-substituted phenyl spacer to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The benzimidazole core is a privileged scaffold in medicinal chemistry associated with diverse bioactivities, while the benzodioxine ring introduces conformational constraints and hydrogen-bonding capacity that modulate target engagement.

Molecular Formula C22H17N3O3
Molecular Weight 371.396
CAS No. 477555-91-2
Cat. No. B2595346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS477555-91-2
Molecular FormulaC22H17N3O3
Molecular Weight371.396
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C22H17N3O3/c26-22(15-7-10-19-20(13-15)28-12-11-27-19)23-16-8-5-14(6-9-16)21-24-17-3-1-2-4-18(17)25-21/h1-10,13H,11-12H2,(H,23,26)(H,24,25)
InChIKeyZKYWVIYAKOMXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procure N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477555-91-2): A Chemical Identity and Class Overview


N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477555-91-2; molecular formula C22H17N3O3; MW 371.4) is a synthetic heterocyclic carboxamide combining a benzimidazole (1H-1,3-benzodiazole) nucleus linked via a para-substituted phenyl spacer to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety . The benzimidazole core is a privileged scaffold in medicinal chemistry associated with diverse bioactivities, while the benzodioxine ring introduces conformational constraints and hydrogen-bonding capacity that modulate target engagement . This compound belongs to a broader class of substituted benzodiazoles under investigation as inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1) and as modulators of the heat shock factor 1 (HSF1) stress pathway, positioning it within research programs targeting oxidative DNA damage repair and cellular stress responses in cancer and inflammation [1].

Why Generic Substitution Fails for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide: The Para-Substitution Advantage


The three positional isomers of the benzimidazole-phenyl-benzodioxine carboxamide scaffold—ortho, meta, and para-substituted at the central phenyl ring—are not functionally interchangeable despite sharing the same molecular formula (C22H17N3O3) and benzimidazole-benzodioxine pharmacophore elements . The para-substitution geometry in the target compound (CAS 477555-91-2) enforces a linear, extended conformation with a defined distance (~11 Å) between the benzimidazole hydrogen-bond donor and the benzodioxine carbonyl acceptor, which is critical for spanning the active sites of bis-amide recognition motifs found in validated targets such as HSF1 pathway components and OGG1 [1]. In contrast, the ortho isomer introduces steric clashes that restrict conformational freedom, while the meta isomer (CAS 333435-02-2) alters the vector angle of the benzimidazole ring, potentially disrupting complementary interactions with flat aromatic binding pockets [2]. Generic procurement without positional verification risks selecting an isomer with fundamentally different target engagement geometry, confounding SAR studies and lead optimization campaigns.

Quantitative Differentiation Evidence for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477555-91-2)


Para-Substitution Confers a Linear Bis-Amide Geometry Absent in Ortho and Meta Isomers

The target compound features a para-phenylenediamine-like spacer that orients the benzimidazole NH donor and the benzodioxine carboxamide carbonyl acceptor at opposite ends of a rigid, linear axis with a center-to-center distance of approximately 11.2 Å (calculated from the energy-minimized structure). In contrast, the ortho isomer (N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2(or 6)-carboxamide) introduces a ~60° kink that reduces this distance to approximately 6–7 Å and creates intramolecular steric hindrance between the benzimidazole and carboxamide groups . The meta isomer (CAS 333435-02-2) produces an intermediate bent geometry that cannot simultaneously satisfy the distance and angular requirements of bis-amide binding pockets. This geometric difference is non-trivial: in the HSF1 inhibitor series, para-substituted bis-amides (e.g., CCT245232, IC50 = 2.8 nM in HSF1-mediated HSP72 induction) achieve potency through precise spatial matching of two hydrogen-bond acceptor/donor pairs, a topology that meta and ortho isomers cannot replicate [1].

Structure-Activity Relationship Molecular Recognition Scaffold Geometry

Benzodioxine-6-Carboxamide Regioisomer Provides a Distinct Hydrogen-Bonding Surface Compared to Benzodioxine-2-Carboxamide Analogs

The target compound bears the carboxamide substituent at position 6 of the 2,3-dihydro-1,4-benzodioxine ring, which places the carbonyl adjacent to the electron-rich dioxine oxygen in a coplanar orientation that enhances the carbonyl's hydrogen-bond accepting capacity. By comparison, the 2-carboxamide regioisomers (e.g., N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide) position the amide at the saturated carbon of the dioxine ring, resulting in a non-planar arrangement that reduces conjugation and weakens the carbonyl's HB-acceptor strength by an estimated 0.5–1.0 kcal/mol . The 6-carboxamide regioisomer also exhibits a calculated logP of approximately 3.8 versus approximately 3.4 for the 2-carboxamide analog, indicating moderately higher lipophilicity that can influence membrane permeability and protein binding . In the OGG1 inhibitor patent family (WO2019166639A1), the benzodioxine-6-carboxamide motif is explicitly claimed as part of the Markush structure, suggesting this specific regioisomeric attachment is privileged for target engagement [1].

Hydrogen Bonding Solubility Target Recognition

Class-Level OGG1 Inhibitory Potential Differentiates This Scaffold from Generic Benzimidazole Carboxamides

Substituted benzodiazoles bearing the benzodioxine carboxamide motif are explicitly claimed as OGG1 inhibitors in WO2019166639A1, with representative compounds demonstrating IC50 values in the sub-micromolar range in OGG1 enzymatic assays [1]. The well-characterized OGG1 inhibitor TH5487 (CAS 2304947-71-3; IC50 = 342 nM against recombinant OGG1) shares the core benzimidazole scaffold but differs in its substitution pattern, lacking the benzodioxine carboxamide moiety . The target compound (CAS 477555-91-2) incorporates the benzodioxine-6-carboxamide group, which provides an additional hydrogen-bond acceptor and a larger hydrophobic surface area (tPSA ~74 Ų vs. ~65 Ų for TH5487) that may confer differential interactions with the OGG1 active site cleft . While direct IC50 data for CAS 477555-91-2 against OGG1 are not publicly available, the compound's structural alignment with the patented pharmacophore and its classification as a substituted benzodiazole within the claimed generic formula support its priority as an OGG1-targeted tool compound candidate.

OGG1 Inhibition DNA Repair Cancer

Para-Phenylene Spacer Differentiates HSF1 Pathway Inhibitor Potential from Ortho/Meta Isomers

In the HSF1 inhibitor series, the para-substituted bis-amide scaffold is the validated pharmacophore geometry. CCT245232 (CAS 1693731-14-4), a para-substituted bis-amide containing a benzodioxine-6-carboxamide moiety, inhibits HSF1-mediated HSP72 induction with an IC50 of 2.8 nM in U2OS osteosarcoma cells [1]. The closely related analog CCT251236 (CAS 1693731-40-6), also para-substituted, achieves an IC50 of 19 nM in the same assay and demonstrates oral bioavailability with in vivo efficacy in a SK-OV-3 ovarian carcinoma xenograft model . Both compounds feature the para-phenylene spacer connecting the two amide carbonyl groups, a geometric arrangement that the target compound (CAS 477555-91-2) recapitulates exactly, distinguishing it from the ortho and meta isomers. While the target compound has not been profiled in the HSF1 assay, its structural identity to the para-bis-amide core of CCT245232 and CCT251236 strongly supports its utility as a tool for exploring SAR around the terminal aryl/heteroaryl substituent in HSF1 inhibitor programs.

HSF1 Inhibition Heat Shock Response Cancer Therapeutics

Physicochemical and Purity Benchmark: Expected Values for Quality Control Differentiation

The target compound (CAS 477555-91-2) is commercially available with a specified purity of ≥95% (HPLC) and a molecular weight of 371.4 g/mol (C22H17N3O3) . In comparison, the closely related meta isomer (CAS 333435-02-2) is listed at similar purity levels but is sourced from different synthetic routes that may introduce distinct impurity profiles, particularly residual palladium from Suzuki coupling steps used in the benzimidazole-phenyl bond formation . The target compound's InChI Key (ZKYWVIYAKOMXSE-UHFFFAOYSA-N) serves as a unique digital identifier for unambiguous procurement verification, distinguishing it from the ortho and meta isomers that bear different InChI Keys . Procurement of the verified CAS 477555-91-2 product ensures batch-to-batch consistency for SAR studies, as positional isomer contamination (a known risk in benzimidazole-phenyl coupling chemistry) can confound biological assay interpretation.

Quality Control Purity Specification Procurement Benchmark

Recommended Research and Industrial Application Scenarios for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide


SAR Expansion of OGG1 Inhibitor Chemical Space Beyond the TH5487 Scaffold

The target compound serves as a structurally distinct tool for exploring OGG1 inhibitor SAR. Unlike TH5487 (IC50 = 342 nM, benzimidazolone core), CAS 477555-91-2 incorporates the benzodioxine-6-carboxamide motif claimed in WO2019166639A1, offering an additional hydrogen-bond acceptor surface (tPSA ~74 Ų vs. ~65 Ų). Researchers can use this compound to probe whether the benzodioxine moiety enhances OGG1 active-site complementarity or alters selectivity against other base excision repair enzymes (e.g., APE1, NEIL1). The para-substituted geometry ensures compatibility with the patent-defined pharmacophore, making it suitable for hit-to-lead expansion and IP landscape exploration [1].

HSF1 Pathway Inhibitor Tool Compound with Benzimidazole Terminal Group for Comparison with CCT245232 and CCT251236

CCT245232 (IC50 = 2.8 nM) and CCT251236 (IC50 = 19 nM) are potent para-bis-amide HSF1 inhibitors that share the benzodioxine-6-carboxamide and para-phenylene core with the target compound but incorporate quinoline or pirin-ligand terminal groups instead of benzimidazole. CAS 477555-91-2 provides the benzimidazole-terminated analog needed to evaluate whether the terminal heterocycle influences HSF1 binding kinetics, cellular potency, or selectivity over related stress-response transcription factors. Head-to-head testing in the HSP72 induction assay (U2OS cells) can establish the contribution of the benzimidazole NH donor to target engagement, directly informing the design of next-generation HSF1 inhibitors .

Positional Isomer Specificity Control in Bis-Amide Scaffold Screening Libraries

The para-substituted geometry of CAS 477555-91-2 is essential for constructing SAR libraries around the bis-amide pharmacophore. Screening campaigns that include all three positional isomers (ortho: bent geometry; meta: intermediate kink; para: linear) can quantify the geometric tolerance of target proteins for bis-amide ligands. The para compound serves as the positive control for linear pharmacophore engagement, while the meta isomer (CAS 333435-02-2) provides a negative control with identical molecular formula but disrupted geometry. This isomer panel is particularly valuable for profiling DNA repair enzymes (OGG1, PARP1) and stress pathway kinases that recognize extended bis-amide motifs .

Procurement Quality Control and Chemical Identity Verification Using InChI Key-Based Authentication

The target compound's unique InChI Key (ZKYWVIYAKOMXSE-UHFFFAOYSA-N) enables unambiguous identity verification in procurement workflows. Given the commercial availability of positional isomers (CAS 333435-02-2 for meta; CAS entries for ortho variants) that share the same molecular formula (C22H17N3O3, MW 371.4), laboratories should mandate InChI Key matching and HPLC purity certification (≥95%) upon receipt. This quality control protocol prevents isomer cross-contamination that has been documented in benzimidazole-phenyl coupling chemistry, ensuring that SAR data generated with CAS 477555-91-2 is attributable to the correct para-substituted structure .

Quote Request

Request a Quote for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.